trans-3-(Cbz-amino)-4-hydroxypyrrolidine
Description
trans-3-(Cbz-amino)-4-hydroxypyrrolidine is a pyrrolidine derivative featuring a carbobenzoxy (Cbz) protecting group at the 3-amino position and a hydroxyl group at the 4-position. This compound is widely utilized in organic synthesis, particularly as a chiral building block for pharmaceuticals and bioactive molecules. Its stereochemical configuration (trans) and functional groups make it valuable for designing peptidomimetics and enzyme inhibitors.
Properties
IUPAC Name |
benzyl N-(4-hydroxypyrrolidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRZHUKQUUVRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)-4-hydroxypyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl chloroformate.
Protection of Amino Group: The amino group of pyrrolidine is protected using benzyl chloroformate to form the Cbz-protected pyrrolidine.
Hydroxylation: The protected pyrrolidine undergoes hydroxylation at the 4-position using appropriate oxidizing agents under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-3-(Cbz-amino)-4-hydroxypyrrolidine can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The Cbz-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are employed for deprotection.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated products.
Substitution: Formation of substituted amines.
Scientific Research Applications
Pharmaceutical Synthesis
Intermediate in Drug Development
Trans-3-(Cbz-amino)-4-hydroxypyrrolidine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of diverse functional groups, which is crucial for developing new drugs targeting specific biological pathways. For instance, it has been utilized in synthesizing inhibitors for various enzymes involved in metabolic pathways, particularly those related to cancer and neurological disorders .
Neurotransmitter Analogues
Design of Neuroactive Compounds
The compound's conformationally restricted structure is beneficial in designing neurotransmitter analogues. Research indicates that derivatives of hydroxypyrrolidine can enhance affinity for specific transporters, such as SLC1A4 and SLC1A5, which are critical in neurotransmitter uptake processes. The ability to modify the compound allows chemists to explore structure-activity relationships (SAR) effectively .
Enzyme Inhibition Studies
Inhibitors of Steroid Sulfatase
this compound has been investigated as a potential inhibitor of steroid sulfatase, an enzyme implicated in estrogen-dependent cancers. In studies, its derivatives exhibited promising inhibitory activity, leading to further exploration of their therapeutic potential against hormone-dependent malignancies .
Kinetic Resolution and Asymmetric Synthesis
Enzymatic Methods for Chiral Compounds
The compound is also significant in kinetic resolution processes aimed at producing enantiomerically pure products. Enzymatic methods utilizing lipases have been employed to achieve high enantioselectivity in synthesizing chiral pyrrolidine derivatives, including this compound. This application is crucial for developing pharmaceuticals with specific stereochemical requirements .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of trans-3-(Cbz-amino)-4-hydroxypyrrolidine involves its interaction with specific molecular targets. The Cbz-protected amino group and hydroxyl group allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents, stereochemistry, and protective groups, which influence their physicochemical properties and applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Key Observations:
- Protective Groups: The Cbz group in the target compound contrasts with Boc in analogs like trans-3-(4-Fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine . Cbz is cleaved under hydrogenolysis, whereas Boc requires acidic conditions, affecting synthetic workflows.
- Hydroxyl vs.
- Bioactivity : While the target compound lacks explicit bioactivity data, analogs like (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene demonstrate COX-2 inhibition , suggesting that methoxy and styryl groups enhance anti-inflammatory activity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | trans-3-(4-Fluorophenoxy)-4-hydroxy-1-Boc-pyrrolidine | (±)-trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene |
|---|---|---|---|
| Molecular Weight | 242.25 | 309.33 | 380.48 |
| Polar Groups | Cbz, OH | Boc, OH, 4-fluorophenoxy | Dimethoxy, styryl |
| Stereochemical Complexity | High (trans configuration) | Moderate | Low (racemic mixture) |
| Solubility | Likely polar aprotic solvent-soluble | Likely moderate in DMSO or DMF | Lipophilic (due to aromatic groups) |
Notes:
- The target compound’s Cbz group increases hydrophobicity compared to Boc analogs but retains polarity from the hydroxyl group.
- Aromatic substituents in (±)-trans-3-(3,4-dimethoxyphenyl)...cyclohex-1-ene enhance lipophilicity, favoring membrane permeability .
Biological Activity
Trans-3-(Cbz-amino)-4-hydroxypyrrolidine is a pyrrolidine derivative characterized by a benzyloxycarbonyl (Cbz) protected amino group and a hydroxyl group at specific positions on the pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis.
This compound can undergo various chemical transformations, including:
- Oxidation : Converts to ketones or aldehydes using reagents like osmium tetroxide or potassium permanganate.
- Reduction : Forms amines or alcohols with lithium aluminum hydride or sodium borohydride.
- Substitution : The hydroxyl group can be replaced with other functional groups using thionyl chloride or phosphorus tribromide.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways, potentially leading to therapeutic effects.
1. Enzyme Mechanisms and Protein-Ligand Interactions
This compound is utilized in studying enzyme mechanisms and protein-ligand interactions. Its structural features allow it to serve as a model compound for understanding how similar molecules interact with biological macromolecules.
2. Pharmaceutical Synthesis
This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
3. Biocatalysis
Recent studies have shown that this compound can be used in biocatalytic processes to create chiral amine derivatives, which are valuable in drug development. For instance, its application in the synthesis of γ-hydroxy-α-amino acid derivatives demonstrates its utility in creating biologically relevant compounds through enzymatic pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
Case Study 1: Inhibition of Amino Acid Transporters
Research has indicated that certain derivatives of hydroxy-pyrrolidine compounds can act as selective inhibitors of amino acid transporters such as SLC1A5. These findings suggest that this compound may possess similar inhibitory properties, contributing to its potential as a therapeutic agent in metabolic disorders .
Case Study 2: Synthesis of Chiral Compounds
A study demonstrated the use of this compound in synthesizing chiral α-amino acids through enzymatic transamination processes. The resulting compounds exhibited significant biological activity, showcasing the compound's relevance in drug synthesis .
Comparative Analysis
| Compound | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Pyrrolidine with Cbz and OH groups | Potential inhibitor of amino acid transporters | Pharmaceutical synthesis, enzyme studies |
| Trans-3-(Cbz-amino)-4-hydroxycyclobutane | Cyclobutane analog | Limited data available | Less explored than pyrrolidine |
| Trans-3-(Cbz-amino)-4-hydroxyazetidine | Azetidine analog | Emerging research interest | Potentially similar applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
